Lipophilicity (LogP) Comparison: (1,4-Dimethylpiperazin-2-yl)methanol vs. 1,4-Dimethylpiperazine
The target compound exhibits a significantly lower LogP compared to its non-hydroxylated analog 1,4-dimethylpiperazine, confirming increased hydrophilicity conferred by the 2‑hydroxymethyl group [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = -0.62 |
| Comparator Or Baseline | 1,4-Dimethylpiperazine: LogP = -0.26 |
| Quantified Difference | ΔLogP = -0.36 (more hydrophilic) |
| Conditions | ACD/Labs Percepta prediction; 20°C |
Why This Matters
A LogP difference of 0.36 units translates to a >2-fold shift in octanol-water partitioning, directly affecting membrane permeability, solubility in organic reaction media, and chromatographic retention behavior.
- [1] ACMEchem. (2019). 1,4-Dimethylpiperazine (106-58-1) Product Data (LOGP = -0.26060). View Source
